N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14631825
InChI: InChI=1S/C20H25FN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3
SMILES:
Molecular Formula: C20H25FN2
Molecular Weight: 312.4 g/mol

N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine

CAS No.:

Cat. No.: VC14631825

Molecular Formula: C20H25FN2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine -

Specification

Molecular Formula C20H25FN2
Molecular Weight 312.4 g/mol
IUPAC Name N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine
Standard InChI InChI=1S/C20H25FN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3
Standard InChI Key INFVHZQTTPPRFA-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)F

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a methyl group, a benzyl group, and a 4-fluorobenzyl moiety. Its IUPAC name, N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine, reflects this arrangement. The molecular formula is C₂₀H₂₅FN₂, with a calculated molecular weight of 328.8 g/mol. Fluorine’s electronegativity and small atomic radius influence the compound’s electronic distribution, potentially enhancing its binding affinity to biological targets compared to chloro- or bromo-substituted analogs.

Table 1: Comparative Molecular Data for Piperidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Halogen Substituent
N-Benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amineC₂₀H₂₅FN₂328.8Fluorine
N-Benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amineC₂₀H₂₅BrN₂373.3Bromine
N-Benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amineC₂₀H₂₅ClN₂328.9Chlorine

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine likely follows multi-step nucleophilic substitution reactions, analogous to methods described for bromo- and chloro-substituted derivatives. A proposed route involves:

  • Alkylation of Piperidine: Reacting piperidin-4-amine with methyl iodide to introduce the N-methyl group.

  • Benzylation: Subsequent treatment with benzyl chloride and 4-fluorobenzyl bromide under basic conditions to attach the aromatic substituents .

Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity, as reported for similar amines. Purification typically involves recrystallization or column chromatography, with yields highly dependent on reaction conditions.

Reactivity Profile

The compound’s tertiary amine and fluorinated aromatic ring govern its reactivity:

  • Nucleophilic Substitution: The bromo- and chloro-analogs undergo halogen displacement reactions, suggesting the fluorine atom’s stronger C-F bond may reduce such reactivity.

  • Oxidation: The benzylic positions are susceptible to oxidation, potentially forming N-oxide derivatives under strong oxidizing conditions .

TargetPotential InteractionRationale Based on Analogs
Sigma-1 ReceptorAntagonistStructural similarity to known sigma ligands
Serotonin TransporterInhibitorFluorine enhances lipophilicity
Cytochrome P450 EnzymesSubstrate/InhibitorTertiary amine metabolism pathways

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier and interact with sigma receptors positions it as a candidate for treating neuropathic pain and neuropsychiatric disorders. Preclinical studies on similar molecules suggest anxiolytic and antidepressant effects, though efficacy must be empirically validated.

Antimicrobial Agents

Quaternary ammonium derivatives of piperidine exhibit broad-spectrum antimicrobial activity. Functionalizing the tertiary amine with alkyl chains could yield compounds effective against drug-resistant bacteria.

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